Camelliatannin F
CAS No.: 154561-15-6
Cat. No.: VC21098037
Molecular Formula: C48H34O26
Molecular Weight: 1026.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154561-15-6 |
|---|---|
| Molecular Formula | C48H34O26 |
| Molecular Weight | 1026.8 g/mol |
| IUPAC Name | 9-(3,4-dihydroxyphenyl)-15-(3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-5,8,20,21,22,25-hexahydroxy-2,10,16,29-tetraoxaheptacyclo[12.12.3.01,13.03,12.06,11.018,23.024,27]nonacosa-3(12),4,6(11),18,20,22,24-heptaene-17,26,28-trione |
| Standard InChI | InChI=1S/C48H34O26/c49-15-2-1-10(3-17(15)51)38-21(55)4-11-16(50)8-23-27(39(11)70-38)29-41-42(73-46(67)14-7-20(54)33(59)36(62)26(14)28-30(47(68)72-41)48(29,74-23)43(64)37(28)63)40-22(56)9-69-44(65)12-5-18(52)31(57)34(60)24(12)25-13(45(66)71-40)6-19(53)32(58)35(25)61/h1-3,5-8,21-22,29-30,38,40-42,49-63H,4,9H2 |
| Standard InChI Key | QVQMITBCNKWSNM-UHFFFAOYSA-N |
| SMILES | C1C(C(OC2=C1C(=CC3=C2C4C5C(OC(=O)C6=CC(=C(C(=C6C7=C(C(=O)C4(C7C(=O)O5)O3)O)O)O)O)C8C(COC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
| Canonical SMILES | C1C(C(OC2=C1C(=CC3=C2C4C5C(OC(=O)C6=CC(=C(C(=C6C7=C(C(=O)C4(C7C(=O)O5)O3)O)O)O)O)C8C(COC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
Introduction
Chemical Structure and Properties
Molecular Composition and Physical Properties
Camelliatannin F has the molecular formula C48H34O26, with a calculated molecular weight of 1026.8 g/mol . The monoisotopic mass has been determined to be 1026.134 g/mol, with an average molecular mass of 1026.774 g/mol . These precise measurements reflect the complex nature of this large polyphenolic compound.
The structure of Camelliatannin F consists of an epicatechin unit linked to a C-glucosidic ellagitannin moiety, creating its unique structural arrangement . This configuration contributes to the compound's chemical behavior and potential biological activities.
Chemical Identifiers
The following table presents key chemical identifiers for Camelliatannin F:
The extensive IUPAC name reflects the structural complexity of Camelliatannin F, detailing its multiple functional groups and stereochemical configuration. The compound's systematic name highlights its numerous hydroxyl groups, phenyl rings, and complex cyclic structure that characterize many bioactive tannins.
Natural Sources and Distribution
Botanical Sources
Camelliatannin F has been definitively identified in the following Camellia species:
| Species | Plant Parts | Reference |
|---|---|---|
| Camellia japonica L. | Leaves and fruits | |
| Camellia hongkongensis | Not specified |
The isolation of Camelliatannin F from both leaves and fruits of Camellia japonica indicates its distribution across different plant tissues . This suggests potential biological roles in multiple aspects of plant physiology or defense mechanisms, as is common with many plant polyphenolic compounds.
Related Compounds
Camelliatannin F is part of a series of related compounds isolated from Camellia species. Research has identified several structurally related tannins, including:
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Camelliatannin G (4) - Also isolated from leaves of Camellia japonica L., with similar structural characteristics involving an epicatechin unit and C-glucosidic ellagitannin moiety
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Camelliatannin H (5) - A dimeric hydrolyzable tannin isolated from the fruits of Camellia japonica L.
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Camelliins A (6) and B (7) - Related compounds isolated alongside Camelliatannin F from Camellia japonica fruits
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Camelliatannin A (1) - Another tannin compound found in Camellia japonica fruits
This family of compounds represents an important class of specialized metabolites within the Camellia genus, potentially contributing to the characteristic properties of these plants.
Research Findings and Analytical Approaches
Isolation and Structural Elucidation
The isolation of Camelliatannin F has been documented in scientific literature, with researchers successfully extracting and characterizing this complex compound from Camellia japonica leaves and fruits . The structural elucidation has revealed its nature as a complex tannin consisting of an epicatechin unit linked to a C-glucosidic ellagitannin moiety .
The structural characterization of Camelliatannin F likely involved multiple analytical techniques commonly employed in natural product chemistry, including various chromatographic methods, mass spectrometry, and nuclear magnetic resonance spectroscopy. These approaches would have been necessary to accurately determine the compound's complex structure with its numerous functional groups and stereochemical features.
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